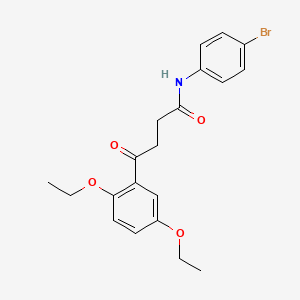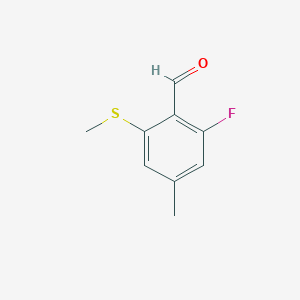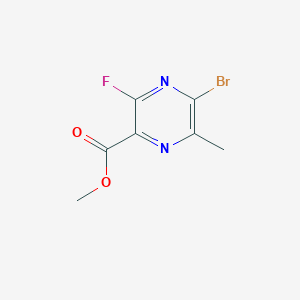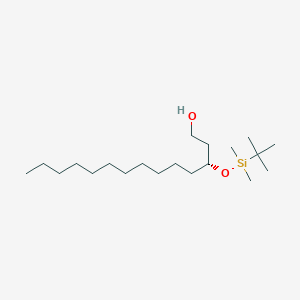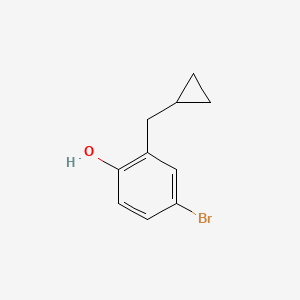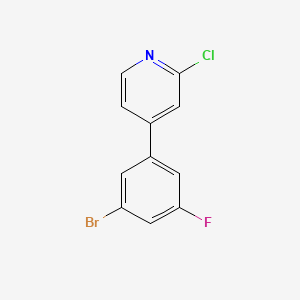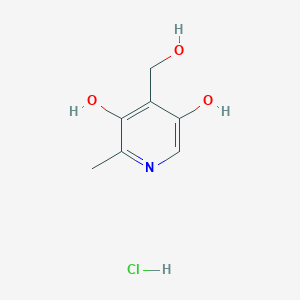
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol is an organic compound with a pyridine ring substituted with hydroxymethyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol typically involves multi-step organic reactions. One common method includes the hydroxymethylation of 2-methylpyridine derivatives under controlled conditions. The reaction often requires the use of formaldehyde and a suitable catalyst to introduce the hydroxymethyl group at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and advanced catalytic systems to achieve efficient hydroxymethylation. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(Formyl)-2-methyl-pyridine-3,5-diol or 4-(Carboxyl)-2-methyl-pyridine-3,5-diol.
Reduction: Formation of 4-(Methyl)-2-methyl-pyridine-3,5-diol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways .
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)furfural: Another hydroxymethyl-substituted compound with applications in biomass conversion and as a platform chemical.
4-Methylimidazole: A structurally similar compound with different functional groups and applications in pharmaceuticals and agrochemicals.
Uniqueness
4-(Hydroxymethyl)-2-methyl-pyridine-3,5-diol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its dual hydroxymethyl groups provide versatile sites for further chemical modifications, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
825-21-8 |
|---|---|
分子式 |
C7H10ClNO3 |
分子量 |
191.61 g/mol |
IUPAC名 |
4-(hydroxymethyl)-2-methylpyridine-3,5-diol;hydrochloride |
InChI |
InChI=1S/C7H9NO3.ClH/c1-4-7(11)5(3-9)6(10)2-8-4;/h2,9-11H,3H2,1H3;1H |
InChIキー |
UGVMUEDWFRTGJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1O)CO)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


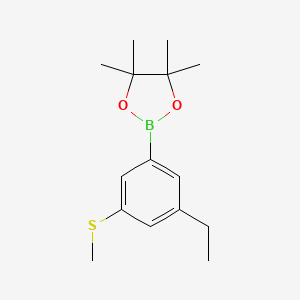
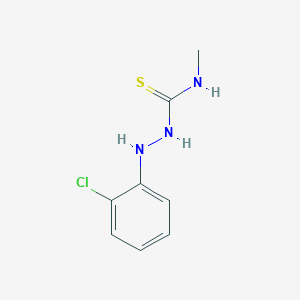
![tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
